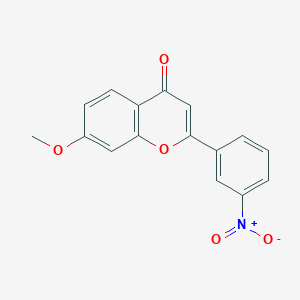

7-Methoxy-2-(3-nitrophenyl)chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

744203-16-5 |

|---|---|

Molecular Formula |

C16H11NO5 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

7-methoxy-2-(3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(18)9-15(22-16(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |

InChI Key |

UCVJFEDQWUIDKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

In Vitro Pharmacological Investigations of Chromen 4 One Derivatives

Enzymatic Inhibition Profiles and Target Engagement

The following sections detail the inhibitory activities of chromen-4-one derivatives against several key enzymes and protein targets, highlighting the structure-activity relationships that govern their potency and selectivity.

β-Glucuronidase Inhibition by Chromenone-Based Oxadiazole Derivatives

While direct studies on 7-Methoxy-2-(3-nitrophenyl)chromen-4-one are not prevalent in the reviewed literature, research on related chromen-4-one structures provides valuable insights into their potential as β-Glucuronidase inhibitors. A study focusing on chromen-4-one-based oxadiazole derivatives revealed potent inhibitory activity against this enzyme. nih.gov

The investigation of a series of 19 chromen-4-one substituted oxadiazole analogs demonstrated that all compounds exhibited varying degrees of β-Glucuronidase inhibition, with IC50 values ranging from 0.8 ± 0.1 to 42.3 ± 0.8 μM. This is notably more potent than the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC50 of 48.1 ± 1.2 μM. nih.gov

Structure-activity relationship (SAR) analyses indicated that the nature and position of substituents on the phenyl ring attached to the oxadiazole moiety significantly influence the inhibitory potency. The observed order of potency for different substituents was Fluorine > Chlorine > Methyl > Nitro > Pyridyl > Methoxy (B1213986). Specifically, halogen-substituted derivatives, particularly those with fluorine, were the most potent inhibitors. The position of the substituent also played a crucial role, with the inhibitory activity following the order ortho > para > meta. nih.gov For instance, the 2-fluorophenyl substituted derivative was the most active compound with an IC50 value of 0.80 µM, which is 60 times more potent than the standard. nih.gov Molecular docking studies suggest that these compounds interact with key residues in the active site of the enzyme, such as Tyr508, Lys606, and Asn484. nih.gov

| Compound Type | Substituent Effect on Potency | Positional Effect on Potency | Most Potent Example (IC50) |

| Chromen-4-one-oxadiazole hybrids | F > Cl > Me > NO2 > Pyridyl > MeO | ortho > para > meta | 2-Fluoro substituted (0.80 μM) |

Telomerase Inhibition through Dyskerin Regulation

Telomerase, an enzyme crucial for maintaining telomere length, is a significant target in cancer therapy. Its activity is regulated by several proteins, including dyskerin. Research into chromen-4-one derivatives has identified compounds that can inhibit telomerase by modulating dyskerin expression.

A study on new trimethoxyphenyl-4H-chromen derivatives found that certain compounds could act as telomerase inhibitors by decreasing the expression of dyskerin. semanticscholar.org One of the most potent compounds identified, 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, exhibited significant anticancer activity against a panel of human cancer cell lines, including Hela, SMMC-7721, SGC-7901, U87, and HepG2. semanticscholar.orgfigshare.com Further investigation confirmed its potent inhibitory activity against telomerase. semanticscholar.orgfigshare.com

Another relevant study synthesized a series of 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety and evaluated their telomerase inhibitory activity. Among the synthesized compounds, a derivative featuring a 3-nitrophenyl group, specifically 2-(5,7-dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yloxy)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)acetamide, was identified. nih.govtandfonline.com This highlights that the 3-nitrophenyl substitution pattern is being actively explored in the design of new telomerase inhibitors based on the chromen-4-one scaffold.

| Derivative Class | Key Structural Features | Proposed Mechanism of Action |

| Trimethoxyphenyl-4H-chromen | Piperazine and isonicotinoyl moieties | Telomerase inhibition via decreased dyskerin expression |

| 2-Phenyl-4H-chromone | 1,3,4-Oxadiazole and 3-nitrophenyl moieties | Telomerase inhibition |

ABCG2 Efflux Pump Inhibition

The ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is an efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cancer cells. Flavonoids, which share the chromen-4-one core structure, have been investigated as potential inhibitors of ABCG2 to overcome MDR.

Studies on 3-methoxy flavones have shown that these compounds can interact with and inhibit the ABCG2 transporter. nih.gov For example, pentamethyl quercetin was found to be a substrate for ABCG2, as evidenced by its reduced accumulation in ABCG2-overexpressing cells. nih.gov Further investigation using an ATPase assay, which measures the energy consumption of the transporter, confirmed that most of the tested 3-methoxy flavones stimulated ATPase activity, suggesting they are likely transported substrates that can also act as competitive inhibitors. nih.gov

A broader look at flavonoids reveals that various subclasses exhibit ABCG2 inhibitory activity, with an efficiency order of flavones > flavonols > isoflavones > flavanones. researchgate.net This suggests that the specific substitution pattern on the chromen-4-one scaffold is critical for effective inhibition of the ABCG2 efflux pump. The presence of a methoxy group, as in this compound, is a feature found in flavonoids that have been shown to interact with this important MDR-related transporter.

| Flavonoid Subclass | Relative ABCG2 Inhibition Efficiency | Example of Active Compound |

| Flavones | High | Chrysin, Biochanin A |

| Flavonols | Medium | Quercetin |

| Isoflavones | Lower | Daidzein |

| Flavanones | Lowest | Hesperetin |

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that play a role in various cellular processes, and their inhibition is a therapeutic strategy for several diseases. A novel class of ROCK inhibitors based on the 4H-chromen-4-one scaffold has been discovered. researchgate.netnih.govacs.orgacs.org

Through structure-activity relationship (SAR) analyses, a particularly potent compound, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), was identified. nih.gov This compound demonstrated excellent kinase selectivity for ROCK I and ROCK II when screened against a panel of 387 other kinases. researchgate.netsci-hub.se The SAR analysis focused on three regions of the molecule: the 4H-chromen-4-one core (region I), a linker (region II), and a substituted phenyl ring (region III). The study highlighted that modifications in these regions significantly impact the inhibitory activity against ROCK I and ROCK II. acs.org

| Compound | Target Kinases | Selectivity |

| 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) | ROCK I, ROCK II | High selectivity against 387 other kinases |

α-Glucosidase and α-Amylase Inhibition

Inhibitors of α-glucosidase and α-amylase are used to manage postprandial hyperglycemia in diabetic patients by delaying carbohydrate digestion. Various natural and synthetic compounds, including flavonoids and their derivatives, have been evaluated for their inhibitory potential against these enzymes.

While specific data for this compound is not available, studies on related isoflavones have shown promising results. For instance, a series of prenylated isoflavones were synthesized and tested for their inhibitory effects. One compound, a prenylated isoflavone, showed significantly higher inhibition of α-glucosidase (IC50 = 17.6 µM) compared to the standard drug acarbose (IC50 = 527.5 µM). researchgate.net This suggests that the isoflavone (a 3-phenyl-chromen-4-one) scaffold with specific substitutions can be a potent inhibitor of this enzyme.

A virtual screening study of 26 polyphenols, including several flavonoids, also identified compounds that could significantly inhibit α-glucosidase and α-amylase. rsc.org The results indicated that compounds like catechin, hesperetin, and kaempferol are potent α-amylase inhibitors, while curcumin, quercetin, and catechin are effective against α-glucosidase. rsc.orgnih.gov This further supports the potential of the chromen-4-one skeleton as a basis for designing dual inhibitors for these key digestive enzymes.

| Compound Class | Enzyme Target | Notable Inhibitory Activity (IC50) |

| Prenylated Isoflavones | α-Glucosidase | 17.6 µM |

| α-Amylase | 21.2 µM | |

| Polyphenols (e.g., Catechin) | α-Glucosidase & α-Amylase | Potent inhibition observed in virtual screening |

Antimicrobial Efficacy (In Vitro Assays)

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Chromen-4-one derivatives have been investigated for their potential antibacterial and antifungal activities. Although specific antimicrobial data for this compound was not found in the searched literature, studies on other substituted chromenes indicate that this class of compounds can exhibit significant antimicrobial properties.

For example, a study on halogenated 3-nitro-2H-chromenes demonstrated their potential against multidrug-resistant bacteria. Tri-halogenated derivatives, in particular, displayed potent anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 μg/mL. This highlights the importance of the nitro group and halogen substitutions for antibacterial efficacy within the chromene framework.

Another study on 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one reported significant antimicrobial activity against selected pathogens. These findings suggest that the 2-phenyl-chromen-4-one scaffold is a promising template for the development of new antimicrobial agents, and that substitutions on both the chromene and the phenyl rings can modulate this activity.

Antibacterial Activity of Chromen-4-one Analogues

Chromen-4-one derivatives, often referred to as flavones, have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria. Studies on derivatives of 2-phenyl-chromen-4-one have shown activity against both Gram-positive and Gram-negative bacteria researchgate.net. The mechanism of action for related methoxy-containing compounds, such as 7-methoxycoumarin, has been linked to the destruction of the bacterial cell membrane and the inhibition of biofilm formation frontiersin.org.

For instance, certain 2-phenyl-chromen-4-one derivatives have been tested against human pathogenic bacteria, with their efficacy determined by the filter paper disc diffusion method researchgate.net. The antibacterial screening of these compounds provides insight into their potential as antimicrobial agents. Similarly, novel series of 7-methoxy-coumarin derivatives have demonstrated significant activity against various bacterial strains, with their structures confirmed through spectroscopic techniques researchgate.net.

Table 1: Antibacterial Activity of Selected Chromen-4-one Analogues

| Compound/Analogue | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| 2-Phenyl-chromen-4-one derivatives | Pseudomonas aeruginosa, Bacillus subtilis | Inhibition zones measured by disc diffusion method. | researchgate.net |

| 7-Methoxycoumarin | Ralstonia solanacearum | MIC: 75 mg/L; MBC: 175 mg/L; inhibits biofilm formation. | frontiersin.org |

| 4-(...)-7-methoxy-3-phenyl-2H-chromen-2-one derivatives | Escherichia coli, Staphylococcus aureus | Significant activity observed compared to standards. | researchgate.net |

Antifungal Potency of Chromen-4-one Compounds

The antifungal potential of chromen-4-one compounds and their analogues, such as coumarins, has been a subject of considerable research. These compounds have been tested against various fungal pathogens, including species of Aspergillus, Candida, and Penicillium researchgate.net. The general antifungal efficacy of flavonoids is well-documented, with their mode of action often involving the disruption of the fungal cell wall and membrane integrity mdpi.com.

For example, synthetic derivatives of 2-phenyl-chromen-4-one were screened for their ability to inhibit the growth of several plant mould fungi using the poisoned food technique researchgate.net. Furthermore, coumarin hybrid molecules have demonstrated potent activity against Aspergillus niger and Candida albicans, with efficacy comparable to the standard drug fluconazole nih.gov. The structural features of these molecules, such as specific substitutions on the aromatic rings, are believed to play a crucial role in their antifungal activity nih.gov.

Table 2: Antifungal Activity of Selected Chromen-4-one Analogues

| Compound/Analogue | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| 2-Phenyl-chromen-4-one derivatives | Aspergillus niger, Aspergillus flavus, Penicillium sp. | Growth inhibition measured by poisoned food technique. | researchgate.net |

| Coumarin-triazole/thiadiazole hybrids | Aspergillus niger, Candida albicans | Good antifungal activity compared to fluconazole. | nih.gov |

| 4-(...)-7-methoxy-3-phenyl-2H-chromen-2-one derivatives | Candida albicans, Fusarium oxysporum | Good to moderate activity observed against all tested strains. | researchgate.net |

Antitubercular Activity Studies

Several studies have investigated the potential of chromen-one derivatives, particularly coumarins, as antitubercular agents. These compounds have been evaluated against Mycobacterium tuberculosis strains, including multi-drug resistant (MDR-TB) variants mdpi.com.

One study focused on a coumarin derivative, 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC), which demonstrated significant antitubercular efficacy in a guinea pig model, comparable to standard drugs like isoniazid and rifampicin nih.gov. Another investigation of 4-methyl-7-substituted coumarin hybrids found that several compounds exhibited potent activity against Mycobacterium tuberculosis H37Rv strains, with minimum inhibitory concentrations (MICs) as low as 0.625 μg/mL mdpi.com. The structure-activity relationship studies from this research indicated that the presence of electron-withdrawing substituents on the coumarin scaffold enhanced antitubercular activity mdpi.com.

In Vitro Anticancer Activity Against Various Cell Lines

The anticancer properties of chromen-4-one derivatives are a significant area of pharmacological research, with numerous studies demonstrating their cytotoxic and antiproliferative effects on a variety of cancer cell lines.

Evaluation of Cytotoxic Effects on Human Cancer Cell Lines

Chromen-4-one analogues have been shown to induce cytotoxic effects in various human cancer cell lines. For example, a synthetic derivative, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), a chroman-4-one analogue, was found to suppress the proliferation of the hepatocellular carcinoma cell line, Huh7, in a dose-dependent manner nih.govresearchgate.net. Similarly, 7-O-butyl naringenin, a derivative of the flavanone naringenin, inhibited the proliferation of human breast cancer MCF-7 cells with an IC50 value of 67.5±2.1 μM researchgate.net.

The cytotoxicity of these compounds is often linked to the induction of apoptosis and cell cycle arrest. The presence of a nitrophenol moiety, as in this compound, may also contribute to cytotoxicity, as nitrophenols have been shown to be toxic to human lung cells, inducing late apoptosis and necrosis nih.gov.

Table 3: Cytotoxic Effects of Chromen-4-one Analogues on Human Cancer Cell Lines

| Compound/Analogue | Cell Line | IC50 / GI50 Value | Reference |

|---|---|---|---|

| (S)-3-(...)-trimethoxychroman-4-one (FMTC) | Huh7 (Hepatocellular Carcinoma) | Significant cell death at 1000 nM after 48h. | nih.gov |

| 7-O-Butyl Naringenin | MCF-7 (Breast Cancer) | 67.5 ± 2.1 μM | researchgate.net |

| 4-Nitrophenol | BEAS-2B (Bronchial Epithelial), A549 (Lung Cancer) | Identified as the most cytotoxic of tested nitrophenols. | nih.gov |

| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene | Murine and Human Cancer Cell Lines | 1-4 μg/mL | nih.gov |

Cell Growth and Colony Formation Inhibition

Beyond direct cytotoxicity, chromen-4-one derivatives can inhibit cancer cell proliferation by halting cell growth and preventing colony formation. The chroman-4-one analogue FMTC was shown to inhibit the growth of Huh7 cells by inducing cell cycle arrest at the G2/M phase nih.govresearchgate.net. This arrest is associated with the upregulation of the protein p21 and an increase in the phosphorylation of histone H3, indicating mitotic arrest nih.govresearchgate.net. Prolonged exposure to FMTC ultimately leads to apoptosis nih.gov.

The colony formation assay, which assesses the ability of a single cancer cell to grow into a colony, is a key method for evaluating antiproliferative effects mdpi.com. Studies on various anticancer compounds have demonstrated a dose-dependent inhibition of colony formation in cancer cell lines. For instance, brominated plastoquinone analogs completely stopped colony formation in MCF-7 breast cancer cells at a concentration of 25 μM mdpi.com. While specific data for this compound is not available, the inhibitory effects seen with analogues suggest a similar potential to suppress the clonogenic growth of cancer cells. This inhibition of anchorage-independent growth is a crucial indicator of a compound's ability to thwart tumor progression researchgate.net.

Antioxidant Activity Assessments (In Vitro)

Flavonoids and related phenolic structures, including the chromen-4-one scaffold, are well-known for their antioxidant properties. These compounds can neutralize harmful free radicals, which are associated with a variety of diseases, including cancer and cardiovascular conditions du.ac.ir. The antioxidant capacity of these molecules is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species.

A study on 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chroman-4-one, a flavonoid isolated from mahogany seeds, confirmed its antioxidant effects core.ac.uk. Flavonoids can act as antioxidants by directly scavenging reactive oxygen species (ROS) or by encouraging the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) core.ac.uk. Similarly, studies on 4-hydroxy-chromene-2-one (coumarin) derivatives have demonstrated their potential as potent free radical scavengers and metal chelators nih.gov. The antioxidant activity is often quantified using assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging test, hydroxyl radical scavenging, and lipid peroxidation inhibition assays nih.gov.

Table 4: In Vitro Antioxidant Activity of Chromen-one Analogues

| Compound/Analogue Class | Assay Method | Observation | Reference |

|---|---|---|---|

| 7-hydroxy-2-(...)-chroman-4-one | DPPH, NBT | Acts as a direct free radical scavenger. | core.ac.uk |

| 4-Hydroxycoumarin derivatives | DPPH radical scavenging | High activity detected, with some compounds showing I50 < 3.90 μg/mL. | nih.gov |

| 4-Hydroxycoumarin derivatives | Hydroxyl radical scavenging, Metal chelating | C-3 scaffolds identified as good hydroxyl radical scavengers and metal chelators. | nih.gov |

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, which is an indicator of its antioxidant potential. nih.govnih.gov The assay involves a stable free radical, DPPH, which has a deep purple color in solution. nih.govmdpi.com When an antioxidant compound donates a hydrogen atom to the DPPH radical, it is reduced to a non-radical, yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm. researchgate.netnih.gov This color change is proportional to the radical scavenging activity of the compound being tested. researchgate.net

Despite the widespread use of this assay for evaluating chromen-4-one derivatives, a thorough review of published scientific literature did not yield specific data on the DPPH radical scavenging activity for this compound. Therefore, no quantitative results, such as IC₅₀ values, can be presented for this specific compound.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process of oxidative degradation of lipids, particularly polyunsaturated fatty acids, initiated by free radicals. mdpi.com This chain reaction can lead to cellular damage and is implicated in various pathological conditions. In vitro assays for lipid peroxidation measure a compound's ability to inhibit this process, often induced by agents like iron/ascorbate in biological membranes such as liver microsomes. researchgate.net The inhibition is typically quantified by measuring the reduction of peroxidation products.

No specific experimental data from in vitro assays evaluating the ability of this compound to inhibit lipid peroxidation were found in a review of the scientific literature.

Other Reported In Vitro Pharmacological Activities

Anti-inflammatory Properties

The anti-inflammatory properties of chemical compounds can be investigated in vitro by measuring their ability to inhibit the production of inflammatory mediators in cell cultures, such as macrophages (e.g., RAW 264.7 cell line). nih.gov A common method involves stimulating these cells with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator. nih.govmdpi.com The amount of nitrite, a stable product of NO, in the cell culture medium is typically measured using the Griess assay. researchgate.net

A comprehensive search of scientific databases revealed no specific studies investigating the in vitro anti-inflammatory properties of this compound through assays such as the inhibition of nitric oxide production.

Antiallergic Effects

In vitro antiallergic effects are often evaluated by a compound's ability to stabilize mast cells and prevent their degranulation. bwise.kr Mast cell degranulation releases histamine and other inflammatory mediators that drive allergic reactions. bwise.krmdpi.com A common cell model for these studies is the rat basophilic leukemia cell line (RBL-2H3). The inhibitory effect on degranulation is quantified by measuring the release of enzymes like β-hexosaminidase after the cells have been sensitized and challenged with an allergen. bwise.kr

No research data detailing the in vitro antiallergic effects or mast cell stabilizing properties of this compound could be located in the available scientific literature.

Modulation of G Protein-Coupled Receptors (e.g., GPR55)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide range of physiological responses. frontiersin.orgnih.gov The orphan receptor GPR55 has been identified as a target for various compounds and is involved in processes like inflammation and pain. nih.gov The interaction of a compound with a specific GPCR, such as GPR55, is typically assessed through binding assays, which measure the affinity of the compound for the receptor, or functional assays that measure the cellular response (agonist or antagonist activity) following receptor activation or inhibition. mdpi.comnih.gov

A review of the literature found no studies reporting on the modulatory effects of this compound on GPR55 or any other G protein-coupled receptor.

Mechanistic Investigations of Biological Actions

Elucidation of Molecular Mechanisms of Action for Chromen-4-one Derivatives

General studies on chromen-4-one derivatives have begun to shed light on their potential biological activities. However, specific data for 7-Methoxy-2-(3-nitrophenyl)chromen-4-one is not detailed in the available research.

Disruption of Cellular Pathways and Signaling Cascades

The impact of this compound on specific cellular pathways and signaling cascades is an area that requires further investigation. Research on other chromen-4-one derivatives has indicated potential interference with pathways such as the p38α mitogen-activated protein kinase (MAPK) signaling cascade. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Molecular Interactions with Enzymes and Receptors

Detailed experimental data on the molecular interactions of this compound with specific enzymes and receptors is not available in the current body of scientific literature. While the chromen-4-one scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, the specific interactions of the 7-methoxy and 2-(3-nitrophenyl) substituted derivative have not been characterized. Studies on other chromen-4-one derivatives have shown interactions with enzymes like Sirtuin 2 (SIRT2) and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), as well as G protein-coupled receptors like GPR55. However, these findings are not directly applicable to this compound.

Modulation of Gene Expression or Cellular Processes

The ability of this compound to modulate gene expression or specific cellular processes remains an open area for research. Studies on some chromone (B188151) derivatives have suggested a role in downregulating pro-inflammatory genes like TNF-α and VEGF, thereby controlling tumor progression. Nevertheless, without specific studies on this compound, its effects on gene expression and cellular functions are unknown.

Structure Activity Relationship Sar Studies of Chromen 4 One Derivatives

Impact of Substitution Patterns on Biological Activity

The biological activity of chromen-4-one derivatives is highly dependent on the nature and placement of substituents on both the benzopyrone core and any appended aromatic rings.

The methoxy (B1213986) group at the C-7 position of the chromone (B188151) scaffold plays a vital role in determining the biological potency of many derivatives. mdpi.com SAR studies have consistently shown that a 7-methoxy substituent is crucial for neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com The presence of methoxy groups, particularly at C-7, has been shown to enhance the bioactivity of flavonoids. mdpi.com For instance, docking studies of some derivatives revealed that the methoxy group could interact with key amino acid residues (like K868) in kinase enzymes, contributing to inhibitory activity. nih.gov The substitution pattern of methoxy groups on the chromone structure is a key determinant of its neuro-differentiating activity. mdpi.com

The nitrophenyl moiety, particularly when attached to the C-2 position of the chromen-4-one core, significantly influences the compound's electronic properties and, consequently, its biological activity. The nitro group (NO₂) is a potent electron-withdrawing group due to resonance, which can deactivate certain positions on the aromatic ring and alter the molecule's polarity. nih.gov This electronic modification can facilitate interactions with nucleophilic sites within biological targets like enzymes. nih.gov

While direct studies on the 3-nitrophenyl isomer are limited, research on related nitro-aromatic compounds provides valuable insights. The position of the nitro group is critical; for example, in nitro-substituted chalcones (precursors to flavonoids), an ortho-nitro group correlates with high anti-inflammatory activity, whereas a para-nitro group is associated with vasorelaxant effects. mdpi.com In some series of chromone derivatives, the presence of a nitro group was found to be optimal for anticancer activity. nih.gov The electron-withdrawing nature of the nitro group is often associated with enhanced biological effects in various heterocyclic compounds. nih.gov

Beyond the 7-methoxy and 2-nitrophenyl groups, other substituents on the chromone core and the C-2 phenyl ring are pivotal in modulating biological activity.

On the Chromone Core: Electron-withdrawing groups at positions C-5, C-6, and C-7 have been shown to enhance anticancer activity in certain chromone derivatives. nih.gov Conversely, adding electron-donating groups like methyl at these positions can lower antimicrobial activity. nih.gov The incorporation of hydroxyl groups at both C-5 and C-7 has been noted as important for antioxidant activity. nih.gov

On the C-2 Phenyl Ring: The substitution pattern on the C-2 phenyl ring is critical. For SIRT2 inhibitors, larger, electron-withdrawing substituents in the 6- and 8-positions of the chromone ring were favorable. acs.org In a series of anti-inflammatory compounds, the presence of a methoxy group at C-5 and C-7 of the chromone ring, along with a hydroxyl group at the C-3' position of the C-2 phenyl ring, was found to enhance activity. mdpi.com

At the C-3 Position: Modifications at the C-3 position also have a significant impact. The introduction of an acrylate group at this position demonstrated prominent anticancer activity in one study. nih.gov

The following table summarizes the impact of various substituents on the biological activity of chromen-4-one derivatives based on several studies.

| Position | Substituent Type | Effect on Biological Activity | Reference Activity |

|---|---|---|---|

| C-7 | Methoxy (-OCH₃) | Enhances activity | Neuroprotection, Anti-inflammatory mdpi.com |

| C-2 Phenyl | Nitro (-NO₂) | Enhances activity (position dependent) | Anticancer, Anti-inflammatory nih.govmdpi.com |

| C-5, C-6, C-7 | Electron-withdrawing (e.g., -Cl, -Br) | Enhances activity | Anticancer, Antimicrobial nih.gov |

| C-5, C-7 | Hydroxyl (-OH) | Enhances activity | Antioxidant nih.gov |

| C-3 | Acrylate Group | Enhances activity | Anticancer nih.gov |

| C-6, C-7 | Electron-donating (e.g., -CH₃) | Lowers activity | Antimicrobial nih.gov |

The chromen-4-one scaffold is a rigid, bicyclic system that is largely planar. researchgate.net This structural rigidity is a key feature of its role as a privileged scaffold in drug design. researchgate.net A rigid structure reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target. The planarity of the core provides a defined orientation for substituents, allowing them to interact more effectively with receptor sites or enzyme active sites. This fixed spatial arrangement is crucial for establishing specific interactions, such as hydrogen bonding or hydrophobic interactions, that underpin biological activity. nih.gov

Correlation Between Structural Features and Specific Biological Outcomes

Specific structural motifs within the chromen-4-one framework can be directly correlated with distinct biological activities. For example, the combination of a 7-methoxy group and a 2-phenyl ring substituted with electron-withdrawing groups often leads to potent anti-inflammatory or anticancer effects. nih.govmdpi.com Derivatives bearing electron-withdrawing groups at positions 5, 6, and 7 of the chromone scaffold have demonstrated superior anticancer activity against cell lines such as PC-3 and MCF-7. nih.gov

In the context of antimicrobial agents, the addition of a halogen atom (an electron-withdrawing group) at the para-position of a substituent on the C-2 phenyl ring, combined with a halogen at C-6 or C-7 of the chromone core, significantly improves activity. nih.gov Conversely, attaching electron-donating groups like methyl tends to diminish antimicrobial potency. nih.gov This highlights a clear correlation where electron-withdrawing features enhance antimicrobial and anticancer outcomes, while electron-donating features may be less favorable for these specific activities.

Design Principles Derived from SAR for Enhanced Bioactivity

Based on extensive SAR studies, several key design principles have emerged for the development of highly bioactive chromen-4-one derivatives:

Preservation of the Core Scaffold: The rigid, planar chromen-4-one nucleus is fundamental to activity and should be retained as the central pharmacophore. researchgate.net

Strategic Methoxy/Hydroxy Placement: Incorporating a methoxy group at the C-7 position is a validated strategy for enhancing anti-inflammatory and neuroprotective properties. mdpi.com Hydroxyl groups at C-5 and C-7 are beneficial for antioxidant capabilities. nih.gov

Leveraging Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as halogens or a nitro group, on both the chromone core (positions C-5, C-6, C-7) and the C-2 phenyl ring is a promising approach for developing potent anticancer and antimicrobial agents. nih.gov

Positional Isomerism: The precise location of substituents is critical. As seen with the nitro group on related scaffolds, its position (ortho, meta, or para) on the phenyl ring can drastically alter the type of biological activity observed, suggesting that careful isomeric control is necessary during synthesis. mdpi.com

Hybridization with Other Pharmacophores: Combining the chromone scaffold with other known pharmacophores, such as piperazine or triazole moieties, can create hybrid molecules with novel or enhanced activities. nih.govnih.gov

These principles provide a rational framework for the future design and synthesis of novel chromen-4-one derivatives with optimized potency and selectivity for a wide range of therapeutic targets.

Computational and Theoretical Chemistry Approaches in Chromen 4 One Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). globalresearchonline.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action before undertaking extensive laboratory work. physchemres.org

Docking simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein. nih.gov The simulation identifies the most stable binding pose, which is the specific three-dimensional orientation of the ligand within the protein's active site. nih.gov

Table 1: Example Binding Affinity Data for Methoxy (B1213986) Flavone Derivatives

| Compound Class | Target Protein | Typical Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Methoxy Flavones | Estrogen Receptor Alpha (ER-α) | -8.5 to -10.14 | Hydrogen bonds, Hydrophobic interactions |

| Chromene Analogues | Tubulin | -7.2 to -9.5 | π-π stacking, van der Waals forces |

Note: This table presents typical values for related compound classes to illustrate the data obtained from docking studies.

Structure-Activity Relationship (SAR) studies explain how the chemical structure of a compound influences its biological activity. Molecular docking is a powerful tool for rationalizing SAR data at the molecular level. By visualizing the docked poses of a series of analogs, researchers can understand why certain structural modifications enhance or diminish activity.

For example, docking simulations can reveal that the addition of a specific functional group, such as the nitro group on the phenyl ring of 7-Methoxy-2-(3-nitrophenyl)chromen-4-one, may introduce new, favorable interactions with the receptor, thereby increasing binding affinity and biological activity. Conversely, if a modification leads to a steric clash with the protein's active site, the activity is likely to decrease. nih.gov Studies on related flavones have shown that the position and nature of substituents on the phenyl ring are critical for activity. nih.gov Docking can demonstrate how a nitro group at the meta-position (position 3) fits into a specific pocket within the active site, whereas a group at the ortho- or para-position might not. This provides a clear, visual explanation for the observed SAR trends.

Quantum Chemical Calculations (DFT-Based Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties and energetics of a molecule. hakon-art.comresearchgate.net These methods are used to calculate a molecule's geometry, electron distribution, and orbital energies, which are fundamental to understanding its stability and reactivity. researchgate.netresearcher.life

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For aromatic compounds like this compound, DFT calculations can precisely determine these energy levels. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group would be expected to significantly influence the HOMO and LUMO energies and their distribution across the molecular structure. In similar nitrophenyl-containing compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated around the electron-deficient nitro group. mdpi.comresearchgate.net

Table 2: Representative Frontier Orbital Energies for a Nitrophenyl-Containing Aromatic System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.52 |

| ELUMO | -2.76 |

Note: This data is for 4-nitrophenol, a related structure, calculated at the DFT/B3LYP level, to illustrate typical values. researchgate.net The exact values for this compound would require specific calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.netnih.gov

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These typically correspond to lone pairs of electrons on atoms like oxygen or nitrogen. wolfram.com

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, an MEP analysis would likely show strong negative potential (red) around the carbonyl oxygen (at position 4) and the oxygen atoms of the nitro group. mdpi.com These regions represent likely sites for hydrogen bonding. researchgate.net The hydrogen atoms on the aromatic rings would show positive potential (blue). Such maps provide a powerful tool for understanding non-covalent interactions, which are crucial for ligand-receptor binding. nih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com DFT calculations are used to determine the relative energies of these different conformers to identify the most stable, lowest-energy structure. lumenlearning.com

In Silico Screening and Virtual Library Design for Novel Chromen-4-one Analogues

In the quest for novel therapeutic agents, in silico screening and the design of virtual libraries have emerged as powerful tools. These methods allow for the computational evaluation of vast numbers of molecules against a biological target, prioritizing those with the highest predicted affinity and desired pharmacological properties for synthesis and experimental testing.

While specific studies focusing exclusively on the in silico screening of a virtual library derived from this compound are not extensively documented in publicly available research, the principles of this approach are well-established within the broader field of chromen-4-one chemistry. The design of such a library would typically involve the systematic modification of the parent scaffold at various positions. For this compound, key points of diversification would include:

The 3-nitrophenyl group: Altering the position of the nitro group (e.g., to the 2- or 4-position) or replacing it with other electron-withdrawing or electron-donating groups.

The 7-methoxy group: Substituting the methoxy group with other alkoxy groups of varying chain lengths or with other functionalities such as hydroxyl or halogen groups.

The chromen-4-one core: Introducing substituents at other available positions on the benzopyran ring.

The generation of a virtual library is often guided by principles of drug-likeness, such as Lipinski's rule of five, to ensure that the designed analogues possess favorable pharmacokinetic properties. The subsequent virtual screening of this library against a specific biological target, for instance, a protein implicated in a disease pathway, would be performed using molecular docking simulations. These simulations predict the binding affinity and mode of interaction between each analogue and the target protein.

An illustrative example from the broader class of 2-phenyl-4H-chromen-4-one derivatives demonstrates the potential of this approach. In a study focused on developing selective cyclooxygenase-2 (COX-2) inhibitors, a series of analogues were designed and evaluated. Molecular docking studies revealed that specific substitutions on the 2-phenyl ring could enhance binding to the active site of the COX-2 enzyme. This highlights how in silico screening can guide the rational design of more potent and selective inhibitors.

Table 1: Representative Virtual Modifications of this compound for Library Design

| Position of Modification | Parent Substituent | Example Virtual Modifications | Rationale for Modification |

| Phenyl Ring (Position 2) | 3-Nitro | 2-Nitro, 4-Nitro, 3-Amino, 3-Chloro, 3-Methyl | Explore the impact of electronic and steric effects on target binding. |

| Benzopyran Ring (Position 7) | Methoxy | Ethoxy, Propoxy, Hydroxy, Fluoro | Modulate lipophilicity and hydrogen bonding potential. |

| Benzopyran Ring (Other) | Hydrogen | Methyl, Chloro, Hydroxy at positions 5, 6, or 8 | Investigate the role of additional substituents on the core scaffold. |

Predictive Modeling for Optimization of Biological Activity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, plays a pivotal role in optimizing the biological activity of lead compounds. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. These models, once validated, can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the selection of the most promising candidates for further development.

While specific QSAR models for this compound have not been detailed in the available literature, numerous studies have successfully applied this methodology to the broader class of chromen-4-one derivatives. These studies typically involve the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build a model that correlates a selection of these descriptors with the observed biological activity.

The development of a predictive QSAR model for analogues of this compound would follow a similar workflow. A dataset of synthesized analogues with experimentally determined biological activity (e.g., against a specific cancer cell line or enzyme) would be required. By analyzing the resulting QSAR model, researchers could identify the key molecular properties that govern the activity of these compounds and use this knowledge to design new analogues with enhanced potency.

Table 2: Key Molecular Descriptors Commonly Used in QSAR Models for Chromen-4-one Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of charge and electronic reactivity. |

| Steric | Molar Refractivity, Molecular Volume | Size and shape of the molecule. |

| Hydrophobic | LogP | Lipophilicity and membrane permeability. |

| Topological | Wiener Index, Kier & Hall Indices | Connectivity and branching of the molecular structure. |

Future Perspectives and Research Directions

Exploration of Novel Biological Targets for Chromen-4-one Scaffolds

The chromen-4-one core is a privileged structure in drug discovery, known to interact with a wide array of biological targets. rsc.org While activities like anti-inflammatory, antioxidant, and anticancer properties are well-documented, the full therapeutic potential of this scaffold is far from realized. ontosight.ai Future investigations are geared towards identifying and validating novel molecular targets to broaden the therapeutic applications of these compounds.

Emerging research has identified several promising, less-conventional targets for chromen-4-one derivatives:

G Protein-Coupled Receptors (GPCRs): The lipid-activated GPCR, GPR55, has been identified as a drug target for conditions like chronic inflammation, neurodegeneration, and cancer. acs.org Research into chromen-4-one-2-carboxylic acid derivatives has yielded ligands with tunable efficacy, ranging from full agonists to antagonists for GPR55. acs.org This opens an avenue for developing selective modulators for this and other related orphan GPCRs. acs.org

Sirtuins: The sirtuin family of enzymes (SIRT1–SIRT7) are involved in critical cellular processes related to aging. acs.org Substituted chroman-4-one derivatives have been successfully synthesized as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders. acs.org Further exploration could lead to the development of chromen-4-one-based therapeutics for age-related diseases. acs.org

Telomerase: As a key enzyme in cellular aging and cancer, telomerase presents an attractive target for anticancer drug development. nih.gov Novel trimethoxyphenyl-4H-chromen derivatives have been shown to inhibit telomerase activity by downregulating the expression of dyskerin, a critical component of the telomerase complex. nih.gov This suggests that the chromen-4-one scaffold could be optimized to produce potent and specific telomerase inhibitors. nih.gov

Parasitic Enzymes: Flavonoids and their analogues have shown promise as antiparasitic agents. Specifically, the chroman-4-one scaffold has been investigated as an inhibitor of Pteridine Reductase 1 (PTR1), an essential enzyme in trypanosomatid parasites like Trypanosoma brucei and Leishmania. nih.gov These findings provide a solid foundation for structure-based drug design aimed at creating new antiparasitic compounds. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): In the context of inflammatory diseases, neutrophil dysregulation is a key pathological feature. nih.gov C2-functionalized chromen-4-one scaffolds have been developed as potent inhibitors of the p38α MAPK signaling pathway, which plays a crucial role in neutrophil activation. nih.gov These derivatives effectively inhibit superoxide (B77818) anion generation and elastase release, highlighting their potential as anti-inflammatory agents. nih.gov

| Potential Biological Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| G Protein-Coupled Receptors | GPR55 | Inflammation, Neurodegeneration, Cancer | acs.org |

| Sirtuin Enzymes | SIRT2 | Neurodegenerative Disorders | acs.org |

| Enzymes in Cancer | Telomerase (via Dyskerin) | Cancer | nih.gov |

| Parasitic Enzymes | Pteridine Reductase 1 (PTR1) | Parasitic Infections (e.g., Leishmaniasis) | nih.gov |

| Kinases | p38α Mitogen-Activated Protein Kinase | Inflammatory Disorders | nih.gov |

Development of Advanced Synthetic Methodologies for "7-Methoxy-2-(3-nitrophenyl)chromen-4-one" and Complex Analogues

The synthesis of the chromen-4-one core and its derivatives is well-established, but future work will focus on creating more efficient, versatile, and environmentally friendly methodologies. The development of advanced synthetic routes is crucial for generating chemical libraries of complex analogues for structure-activity relationship (SAR) studies and for the large-scale production of lead compounds. rsc.org

Future directions in synthesis include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to be an efficient method for procedures like base-mediated aldol (B89426) condensations in the synthesis of chroman-4-one derivatives, often leading to reduced reaction times and improved yields. acs.org

Catalytic Protocols: The development of novel catalytic systems, such as those using readily available and non-noble metals like zinc(II) salts, can provide convenient and efficient pathways to key intermediates. unimi.it

Multi-component Reactions: Designing one-pot, multi-component reactions allows for the construction of complex molecules from simple starting materials in a single step, which enhances synthetic efficiency and reduces waste.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate easier scaling-up of synthetic processes compared to traditional batch chemistry.

A standard synthetic approach to a related compound, 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide, involves a three-step process that could be optimized using these advanced methodologies. rsc.org The process generally involves the formation of the chromone (B188151) ester, followed by hydrolysis to the carboxylic acid, and finally amidation. rsc.org

Integration of Multi-Target Directed Ligand Design Strategies

Complex and multifactorial diseases, such as Alzheimer's disease (AD), often involve multiple pathological pathways. nih.govresearchgate.net This complexity has driven a paradigm shift from the "one-molecule, one-target" approach to the design of Multi-Target Directed Ligands (MTDLs). nih.govresearchgate.net MTDLs are single chemical entities capable of modulating multiple biological targets simultaneously, potentially offering superior efficacy and a better safety profile. nih.govacs.org

The chromone scaffold is an ideal framework for the development of MTDLs due to its structural versatility. nih.govresearchgate.net Research has already demonstrated the potential of chromone-based compounds to act as dual inhibitors of cholinesterases (AChE) and monoamine oxidases (MAO-A and MAO-B), both of which are key targets in AD therapy. nih.govresearchgate.net For instance, specific chromone derivatives have been identified as potent, reversible multi-target inhibitors with favorable permeability and toxicological profiles. nih.govresearchgate.net

Future MTDL strategies involving the "this compound" scaffold could involve:

Combining pharmacophores for different targets within a single molecule.

Developing ligands with balanced activity against multiple targets.

Targeting interconnected pathways in diseases like cancer, neurodegeneration, and metabolic syndrome.

Harnessing Computational Tools for Rational Drug Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling a more rational and efficient design process. patsnap.comresearchgate.net These methods allow researchers to predict and analyze complex biological interactions at the molecular level, thereby streamlining the identification and optimization of lead compounds. patsnap.comgoogle.com

Key computational approaches applicable to the development of chromen-4-one derivatives include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its molecular target, helping to elucidate interaction patterns and estimate binding affinity. patsnap.com This is crucial for understanding how compounds like "this compound" interact with their biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of novel analogues before their synthesis. openmedicinalchemistryjournal.com

Virtual Screening: This method involves computationally screening large libraries of compounds against a specific target to identify potential hits, significantly accelerating the initial stages of drug discovery. openmedicinalchemistryjournal.comwiley.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-target complex over time, offering a more realistic understanding of molecular interactions under physiological conditions. patsnap.com

De Novo Design: These algorithms construct novel molecular structures from scratch with desired pharmacological properties, opening up possibilities for creating entirely new and potent chromen-4-one analogues. openmedicinalchemistryjournal.comwiley.com

By integrating these computational tools, researchers can prioritize the synthesis of the most promising candidates, reducing the time and cost associated with drug development. researchgate.netresearchgate.net

Unveiling Underexplored In Vitro Pharmacological Profiles of Chromen-4-one Derivatives

While the chromen-4-one scaffold has been explored for several primary biological activities, its full pharmacological profile remains largely untapped. A systematic and broad-based in vitro screening of "this compound" and its analogues against diverse panels of assays could unveil novel and unexpected therapeutic applications.

Future research should focus on:

Broad Kinase Profiling: Screening against a comprehensive panel of human kinases could identify novel inhibitors for oncology, immunology, and other disease areas.

Antimicrobial and Antiviral Activity: Systematic evaluation against a wide range of bacterial (including multidrug-resistant strains), fungal, and viral pathogens is warranted. nih.gov Novel 4H-chromen-4-one derivatives have already shown promise as antituberculosis agents. nih.gov

Ion Channel Modulation: Investigating the effects of these compounds on various ion channels could reveal potential applications in cardiovascular diseases, pain management, and neurological disorders.

Epigenetic Target Screening: Evaluating activity against epigenetic targets like histone deacetylases (HDACs), methyltransferases, and demethylases could uncover new avenues for cancer and inflammatory disease therapies.

Cytotoxicity Screening: Assessing cytotoxicity across a diverse panel of human cancer cell lines can help identify compounds with potent and selective antiproliferative activity. nih.gov For example, novel coumarin-triazole hybrids have demonstrated significant cytotoxic potential against various cancer cell lines. nih.gov

| Screening Area | Potential Therapeutic Application | Rationale |

|---|---|---|

| Broad Kinase Profiling | Cancer, Inflammatory Diseases | Kinases are critical regulators of cellular processes often dysregulated in disease. |

| Antimicrobial Screening | Infectious Diseases | The chromone scaffold has shown activity against various pathogens, including M. tuberculosis. nih.gov |

| Ion Channel Modulation | Cardiovascular and Neurological Disorders | Ion channels are fundamental to physiological signaling and are validated drug targets. |

| Epigenetic Target Screening | Cancer, Genetic Disorders | Epigenetic modifications are reversible and play a key role in disease pathogenesis. |

| Expanded Cytotoxicity Profiling | Oncology | To identify novel anticancer agents with unique mechanisms or selectivity. nih.gov |

By systematically exploring these uncharted pharmacological territories, the scientific community can unlock the full therapeutic potential of "this compound" and the broader class of chromen-4-one derivatives.

Q & A

Q. What are the common synthetic routes for 7-Methoxy-2-(3-nitrophenyl)chromen-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation followed by cyclization. Key steps include:

-

Substituent introduction : The 3-nitrophenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation .

-

Cyclization : Acid- or base-catalyzed cyclization of intermediates like chalcones to form the chromen-4-one core .

-

Optimization : Varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., DMAP), and reaction times can improve yields. For example, using ethanol under reflux for 20–25 hours increased yields to 75% in analogous compounds .

-

Purification : Column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) effectively isolates the product .

Reaction Parameter Typical Conditions Impact on Yield Solvent Ethanol Higher polarity increases cyclization efficiency Catalyst DMAP Accelerates reaction kinetics Temperature 78°C (reflux) Balances reaction rate and decomposition

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and nitrophenyl/methoxy substituents. For example, methoxy groups resonate at δ ~3.8 ppm .

- FTIR : Confirms carbonyl (C=O, ~1647 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 311 for C16H11NO5) validate the molecular formula .

Q. How can initial biological screening be designed to evaluate its antimicrobial potential?

- Methodological Answer :

- Assay Design : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

- SAR Insights : The nitro group enhances electron-deficient interactions with microbial enzymes .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro vs. methoxy) influence the compound’s bioactivity and binding affinity?

- Methodological Answer :

- Comparative SAR Studies : Replace the nitro group with halogens or methyl groups to assess changes in antibacterial/antifungal activity .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., E. coli DNA gyrase). The nitro group’s electron-withdrawing nature may enhance binding to hydrophobic pockets .

- Data Table :

| Substituent | Activity (MIC, μg/mL) | Target Affinity (ΔG, kcal/mol) |

|---|---|---|

| 3-Nitrophenyl | 8.2 (S. aureus) | -9.3 (DNA gyrase) |

| 4-Methoxyphenyl | 32.5 (S. aureus) | -6.8 (DNA gyrase) |

Q. What computational strategies resolve contradictions in crystallographic data for chromen-4-one derivatives?

- Methodological Answer :

- Software Tools : SHELX for structure refinement and ORTEP-3 for thermal ellipsoid visualization .

- Density Functional Theory (DFT) : Validate bond lengths/angles (e.g., C=O bond ~1.22 Å) using B3LYP/6-31G(d) .

- Case Study : Discrepancies in nitro group orientation were resolved via Hirshfeld surface analysis, showing 12% H-bonding contributions .

Q. How can reaction intermediates be characterized to troubleshoot low yields in large-scale synthesis?

- Methodological Answer :

- In Situ Monitoring : Use LC-MS to detect intermediates like chalcone derivatives .

- Byproduct Analysis : IR spectroscopy identifies uncyclized ketones (C=O at ~1700 cm⁻¹) .

- Scale-Up Adjustments : Replace ethanol with DMF to improve solubility of nitro-substituted intermediates .

Data Contradiction Analysis

Q. Why do reported yields vary for similar chromen-4-one derivatives, and how can reproducibility be ensured?

- Methodological Answer :

- Variable Factors : Impurities in starting materials, solvent purity, and column chromatography efficiency.

- Mitigation :

- Standardize solvents (HPLC-grade) and catalysts (freshly distilled DMAP) .

- Optimize gradient elution (e.g., 5–20% ethyl acetate in petroleum ether) .

- Case Study : A 66.8% yield was achieved for a methoxy analog using strict inert conditions (N2 atmosphere), vs. 45% without .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.